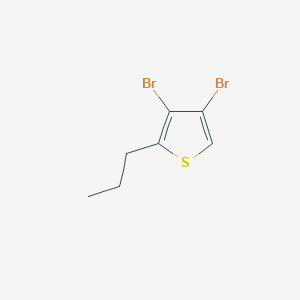
3,4-Dibromo-2-propylthiophene
Cat. No. B8391811
M. Wt: 284.01 g/mol
InChI Key: CBZRXRNYZYLQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597832
Procedure details


To a solution of diisopropylamine (2.7 mL, 19.4 mmol) in 50 mL of THF cooled to -78° C. was added 7.8 mL (2.5M in hexane, 19.4 mmol) of nbutyllithium, and the reaction was stirred for 0.5 hours. To the first solution was added 4.7 g (19.4 mmol) of 3,4-dibromothiophene (Aldrich), then the reaction mixture was stirred for 1 hour at -78° C. Iodopropane (2.8 mL, 29.1 mmol) was then added, the reaction stirred for 10 min at -78° C., then removed for the cooling bath and stirred for 2 hours at room temperature. The reaction was quenched with aqueous satd. NH4Cl, extracted with ether, washed with H2O and brine, and concentrated to give 5.27 g of crude 3,4-dibromo-2-propylthiophene. This compound (5.25 g, 18.5 mmol) was dissolved in 80 mL of ether and cooled to -78° C. n-Butyllithium (7.4 mL, 18.5 mmol) was added dropwise via syringe, and the resulting mixture was stirred at -78° C. for 20 min. DMF was added (1.86 mL, 24.03 mmol), and the reaction was stirred at -78° C. for 1 hour, then poured into water and extracted with ether. The extract was washed with water, dried over MgSO4, and concentrated in vacuo. Silica gel column chromatography afforded 0.63 g of the title compound. NMR (CDCl3) δ:10.07 (s, 1H), 7.09 (s, 1H), 3.20 (t, J=7 Hz, 2H), 1.74 (m, 2H), 1.02 (t, J=7 Hz, 3H).





Identifiers


|
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Br:8][C:9]1[C:13]([Br:14])=[CH:12][S:11][CH:10]=1.ICCC>C1COCC1.CCCCCC>[Br:8][C:9]1[C:13]([Br:14])=[CH:12][S:11][C:10]=1[CH2:7][CH2:5][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1Br
|
Step Three
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for 0.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 1 hour at -78° C
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 10 min at -78° C.
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed for the cooling bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with aqueous satd
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
NH4Cl, extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC=C1Br)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
